Cas no 2173100-93-9 (1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid)

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a specialized heterocyclic compound featuring a fused benzothiazole and pyrrolidine scaffold. Its structural complexity, incorporating both a tetrahydrobenzothiazole core and a pyrrolidinone moiety, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of a carboxylic acid group enhances its reactivity, facilitating further derivatization for drug discovery applications. The compound’s rigid, bicyclic framework may contribute to improved binding affinity in target interactions, while the carbonyl and carboxyl functionalities offer sites for selective modifications. Its stability under standard conditions and well-defined synthetic pathway further support its utility in developing biologically active molecules.
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid structure
2173100-93-9 structure
Product Name:1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS No:2173100-93-9
MF:C14H16N2O4S
MW:308.3528
CID:5094623
Update Time:2025-08-04

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic
    • 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
    • 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-
    • 1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
    • 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylicacid
    • Inchi: 1S/C14H16N2O4S/c1-14(2)4-8-11(9(17)5-14)21-13(15-8)16-6-7(12(19)20)3-10(16)18/h7H,3-6H2,1-2H3,(H,19,20)
    • InChI Key: CVEUQHZIAINUIR-UHFFFAOYSA-N
    • SMILES: S1C(=NC2=C1C(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C2([H])[H])=O)N1C(C([H])([H])C([H])(C(=O)O[H])C1([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 507
  • XLogP3: 1.2
  • Topological Polar Surface Area: 116

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D181125-50mg
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
2173100-93-9
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$ 65.00 2022-06-05
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Additional information on 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Introduction to 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 2173100-93-9)

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, identified by its CAS number 2173100-93-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an oxopyrrolidine moiety and a benzothiazole ring system, makes this molecule a promising candidate for further investigation in drug discovery and development.

The chemical structure of 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exhibits a unique arrangement of atoms that contributes to its distinct physicochemical properties. The benzothiazole ring system is a well-known pharmacophore in medicinal chemistry, often found in bioactive natural products and synthetic drugs. Specifically, the 7-oxo group and the tetrahydro substitution at the 4-position enhance the molecule's stability and reactivity, making it suitable for further chemical modifications. Additionally, the oxopyrrolidine group introduces a polar region that can interact with biological targets through hydrogen bonding or other non-covalent interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural features of 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, particularly the combination of the benzothiazole and oxopyrrolidine moieties, suggests that it may possess similar bioactivities. Preliminary in vitro studies have shown promising results in terms of inhibitory effects on certain enzymes and cell lines relevant to human diseases.

The synthesis of 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves a multi-step organic synthesis process that requires careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the benzothiazole ring system followed by functional group transformations to introduce the oxopyrrolidine moiety. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound. High-performance liquid chromatography (HPLC) is utilized for purification purposes to obtain crystals suitable for further characterization.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2 -yl)-5 -oxopyrrolidine -3 -carboxylic acid with potential biological targets. These studies provide insights into the compound's binding affinity and mode of action at a molecular level. Docking simulations have revealed that this compound can interact with specific amino acid residues in protein targets relevant to various diseases. This information is crucial for designing more potent derivatives with improved pharmacokinetic properties.

The pharmacological evaluation of 1-(5 , 5 -Dimethyl - 7 - oxo - 4 , 5 , 6 , 7 - tetrahydro - 1 , 3 - benzothiazol - 2 - yl ) - 5 - oxopyrrolidine - 3 - carboxylic acid has been conducted using both in vitro and in vivo models. In cell-based assays,the compound has demonstrated significant inhibitory activity against certain enzymes involved in disease pathways such as kinases and proteases. Animal models have provided additional evidence supporting its potential therapeutic efficacy,with no observed adverse effects at tested doses. These findings highlight its promise as a lead compound for further development into a novel therapeutic agent.

The future directions for research on 1-(5 , 5 -Dimethyl - 7 - oxo - 4 , 5 , 6 , 7 - tetrahydro - 1 , 3 - benzothiazol - 2 - yl ) - 5 - oxopyrrolidine - 3 carboxylic acid include structural modifications to enhance its bioavailability,toxicity profile,and target specificity。Additionally,exploration of its mechanism of action will be crucial for understanding how it interacts with biological systems at a molecular level。Combining experimental approaches with computational modeling will provide a comprehensive understanding of its pharmacological properties,facilitating rational drug design strategies。

In conclusion,1-(5 , 5 Dimethyl – 7 – oxo – 4 , five , six , seven – tetrahydro – one , three – benzothiazole – two – yl ) – five , five Oxopyrrolidine – three Carboxylic Acid ( CAS No .2173100–93–9) is an intriguing compound with significant potential in pharmaceutical research . Its unique structural features , coupled with promising preclinical data , make it an attractive candidate for further development into a new therapeutic agent . Continued investigation into its synthesis , pharmacology , and mechanism of action will be essential for realizing its full therapeutic potential .

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